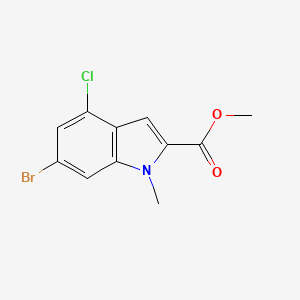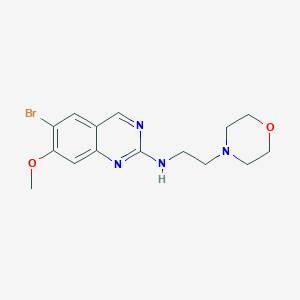
2,4-Dimethyl-6-(2-methylcyclohexyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dimethyl-6-(2-methylcyclohexyl)phenol is an organic compound with the molecular formula C15H22O It is a phenolic compound characterized by the presence of two methyl groups and a 2-methylcyclohexyl group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-6-(2-methylcyclohexyl)phenol typically involves the alkylation of 2,4-dimethylphenol with 2-methylcyclohexyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like toluene under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final product is typically obtained through distillation and crystallization processes.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dimethyl-6-(2-methylcyclohexyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Alcohols and related derivatives.
Substitution: Halogenated phenols and other substituted derivatives.
Aplicaciones Científicas De Investigación
2,4-Dimethyl-6-(2-methylcyclohexyl)phenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,4-Dimethyl-6-(2-methylcyclohexyl)phenol involves its interaction with specific molecular targets, such as enzymes and receptors. The phenolic group can form hydrogen bonds and participate in redox reactions, influencing various biochemical pathways. The compound’s structure allows it to interact with hydrophobic and hydrophilic regions of target molecules, modulating their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Dimethylphenol: Similar structure but lacks the 2-methylcyclohexyl group.
2,4,6-Tris(dimethylaminomethyl)phenol: Contains additional dimethylaminomethyl groups.
Uniqueness
2,4-Dimethyl-6-(2-methylcyclohexyl)phenol is unique due to the presence of the 2-methylcyclohexyl group, which imparts distinct steric and electronic properties
Propiedades
Fórmula molecular |
C15H22O |
|---|---|
Peso molecular |
218.33 g/mol |
Nombre IUPAC |
2,4-dimethyl-6-(2-methylcyclohexyl)phenol |
InChI |
InChI=1S/C15H22O/c1-10-8-12(3)15(16)14(9-10)13-7-5-4-6-11(13)2/h8-9,11,13,16H,4-7H2,1-3H3 |
Clave InChI |
PZHUTMACAZALPZ-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCCC1C2=CC(=CC(=C2O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(E)-2-Ethoxyvinyl]oxazole](/img/structure/B13886632.png)










![1-Vinyl-2-oxa-4-azabicyclo[3.1.1]heptan-3-one](/img/structure/B13886700.png)
![8,8-dimethoxy-5-Oxaspiro[2.5]octane](/img/structure/B13886701.png)

